![molecular formula C19H24N2O6 B15214346 1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine CAS No. 71034-37-2](/img/structure/B15214346.png)
1-[(Benzyloxy)carbonyl]-5-oxo-L-prolyl-L-leucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzyloxycarbonyl group, a pyrrolidine ring, and a carboxamido group. Its unique configuration and functional groups make it a valuable subject of study in organic chemistry, medicinal chemistry, and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group with a benzyloxycarbonyl (Cbz) group, followed by the formation of the pyrrolidine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or alkoxides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in studies of enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form stable complexes with these targets, thereby modulating their activity. The pathways involved in these interactions often include hydrogen bonding, hydrophobic interactions, and covalent bonding .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other amino acid derivatives and peptides that contain benzyloxycarbonyl groups, pyrrolidine rings, or carboxamido functionalities. Examples include:
- N-Benzyloxycarbonyl-L-proline
- N-Benzyloxycarbonyl-L-leucine
- N-Benzyloxycarbonyl-L-valine
Uniqueness
What sets (S)-2-((S)-1-((Benzyloxy)carbonyl)-5-oxopyrrolidine-2-carboxamido)-4-methylpentanoic acid apart is its specific combination of functional groups and stereochemistry, which confer unique reactivity and binding properties. This makes it particularly valuable in applications requiring precise molecular interactions .
Eigenschaften
CAS-Nummer |
71034-37-2 |
|---|---|
Molekularformel |
C19H24N2O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
(2S)-4-methyl-2-[[(2S)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carbonyl]amino]pentanoic acid |
InChI |
InChI=1S/C19H24N2O6/c1-12(2)10-14(18(24)25)20-17(23)15-8-9-16(22)21(15)19(26)27-11-13-6-4-3-5-7-13/h3-7,12,14-15H,8-11H2,1-2H3,(H,20,23)(H,24,25)/t14-,15-/m0/s1 |
InChI-Schlüssel |
OKUGWEKZHOBPJJ-GJZGRUSLSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
CC(C)CC(C(=O)O)NC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[8-[2-[4-(diethylsulfamoyl)phenyl]ethylamino]pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B15214281.png)
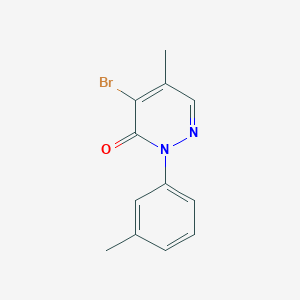
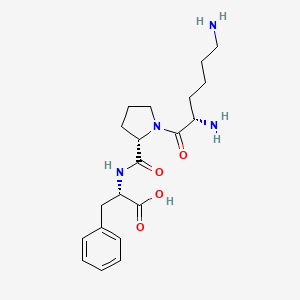
![2,9-Dimethyloctahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15214293.png)
![4-Isopropoxy-2-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine oxalate](/img/structure/B15214297.png)
![N-[(3,4-Dichlorophenyl)methyl]-5-(pyrimidin-5-yl)pyridin-3-amine](/img/structure/B15214305.png)
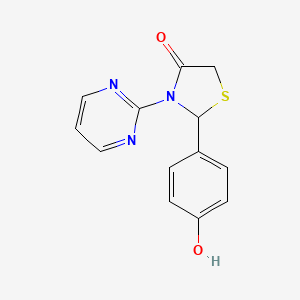
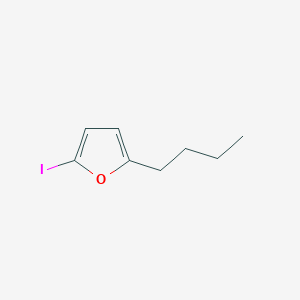
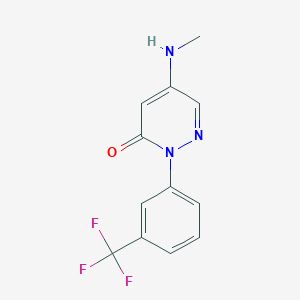
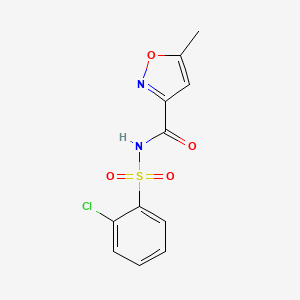
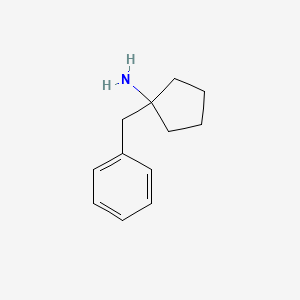
![7-butoxy-2H-triazolo[4,5-d]pyrimidine](/img/structure/B15214339.png)
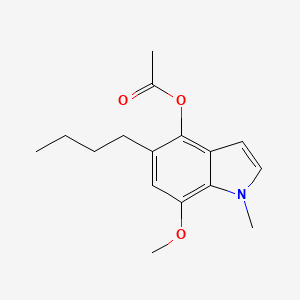
![6-Fluoro-3-hydroxy-2-[(1H-indol-3-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B15214345.png)
